Everolimus-d4

LC-MS/MS Therapeutic Drug Monitoring Sample Preparation

Choose Everolimus-d4 for unmatched analytical precision in everolimus quantification. Unlike structural analogs like ascomycin, this SIL-IS guarantees near-identical physicochemical properties, ensuring consistent co-elution, extraction recovery, and ionization efficiency. This minimizes matrix effects and inter-laboratory bias, delivering the superior method agreement (slope 0.95) required for clinical TDM and regulatory-compliant pharmacokinetic studies.

Molecular Formula C53H83NO14
Molecular Weight 962.2 g/mol
CAS No. 1338452-54-2
Cat. No. B563853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverolimus-d4
CAS1338452-54-2
Synonyms40-O-(2-Hydroxyethyl-d4)rapamycin;  42-O-(2-Hydroxy)ethyl-d4 Rapamycin;  Afinitor-d4;  Certican-d4;  RAD-d4;  RAD 001-d4;  SDZ-RAD-d4;  XIENCE V-d4; 
Molecular FormulaC53H83NO14
Molecular Weight962.2 g/mol
Structural Identifiers
InChIInChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2
InChIKeyHKVAMNSJSFKALM-DWDJINHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Everolimus-d4 (CAS 1338452-54-2): Deuterated Internal Standard for LC-MS/MS Quantification of Everolimus


Everolimus-d4 is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of the mTOR inhibitor everolimus in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound is chemically defined as 40-O-(2-hydroxyethyl-d4)rapamycin, where four hydrogen atoms on the hydroxyethyl moiety are replaced with deuterium, resulting in a molecular formula of C₅₃H₇₉D₄NO₁₄ and a molecular weight of 962.25 g/mol . Its primary application is in therapeutic drug monitoring (TDM) and pharmacokinetic studies of everolimus in whole blood, plasma, or dried blood matrices [1].

Why Generic Substitution of Everolimus-d4 with Analog Internal Standards Compromises LC-MS/MS Data Integrity


Substituting Everolimus-d4 with a structural analog internal standard (ANIS), such as 32-desmethoxyrapamycin or ascomycin, introduces significant analytical risk due to differential extraction recovery, ionization efficiency, and chromatographic behavior . Because ANIS compounds are chemically distinct from the analyte everolimus, they do not perfectly co-elute and often exhibit divergent matrix effects, leading to increased variability and reduced reproducibility in patient sample measurements [1]. In contrast, Everolimus-d4, as a stable isotope-labeled internal standard (SIL-IS), is chemically identical to everolimus except for the deuterium mass tag, ensuring nearly identical physicochemical properties, co-elution, and comparable recovery profiles [2]. This fundamental difference directly impacts data reliability and compliance with regulatory guidelines for bioanalytical method validation.

Quantitative Differentiation of Everolimus-d4: Head-to-Head Performance Metrics vs. Alternatives


Comparative Recovery Rates: Everolimus-d4 vs. 32-Desmethoxyrapamycin

Everolimus-d4 demonstrates comparable extraction recovery to the analyte everolimus, a critical requirement for an internal standard. In a validated UHPLC-MS/MS method, recovery of everolimus-d4 ranged from 91.4% to 95.6%, closely matching the recovery of everolimus (90.9% to 94.8%) [1]. This near-identical recovery profile ensures that any losses during sample preparation are proportionally corrected, a property not consistently observed with analog internal standards such as 32-desmethoxyrapamycin, which can exhibit differential partitioning due to structural dissimilarity.

LC-MS/MS Therapeutic Drug Monitoring Sample Preparation

Superior Method Agreement Slope with Independent LC-MS/MS Assay: Everolimus-d4 vs. 32-Desmethoxyrapamycin

In a direct cross-validation study comparing Everolimus-d4 and 32-desmethoxyrapamycin as internal standards for everolimus quantification, the SIL-IS (Everolimus-d4) provided a significantly improved correlation slope against an independent reference LC-MS/MS method. The slope was 0.95 for Everolimus-d4 compared to 0.83 for the analog internal standard, indicating a 14.5% improvement in agreement [1]. Both standards maintained acceptable correlation coefficients (r > 0.98) across a clinically relevant concentration range of 1.2–12.7 ng/mL [1].

Method Validation Cross-Validation Therapeutic Drug Monitoring

High Isotopic Purity and Minimal Unlabeled (d0) Contamination

Commercial preparations of Everolimus-d4 are certified for high isotopic enrichment and minimal contamination with the non-deuterated (d0) form. For example, Cayman Chemical's product specification states a purity of ≥99% for deuterated forms (d1-d4) and ≤1% d0 contamination . Similarly, Sussex Research reports isotopic enrichment of >98% . This level of isotopic purity is critical because any significant d0 contamination would contribute to the analyte signal, causing positive bias and inaccurate quantification at low concentrations.

Isotopic Purity Reference Material Quality Control

Consistent Lower Limit of Quantification (LLOQ) Across Methodologies

The use of Everolimus-d4 as an internal standard consistently enables a lower limit of quantification (LLOQ) of 1.0 ng/mL in whole blood LC-MS/MS methods, as demonstrated in multiple independent validations [REFS-1, REFS-2]. This LLOQ is sufficient for clinical TDM of everolimus, where target trough concentrations typically range from 3-8 ng/mL in transplant patients [3]. The consistency of this performance metric across different laboratories and instrumentation underscores the robustness of the SIL-IS approach compared to analog internal standards, which may exhibit greater method-dependent variability in sensitivity.

Sensitivity LLOQ Method Validation

Effective Compensation for Ionization Enhancement in Whole Blood Matrix

Everolimus-d4 effectively compensates for ionization enhancement effects observed in whole blood samples. In a validated LC-MS/MS assay, post-spiked patient samples exhibited response ratios ranging from 91.3% to 114.5% relative to neat solution samples, demonstrating that the deuterated internal standard adequately corrects for matrix-induced ionization variability [1]. This compensation is crucial because the structural dissimilarity of analog internal standards like 32-desmethoxyrapamycin can lead to divergent ionization behavior in the electrospray source, potentially causing uncorrected matrix effects and inaccurate quantification.

Matrix Effects Ion Suppression/Enhancement LC-MS/MS

Optimal Application Scenarios for Everolimus-d4 in Analytical and Clinical Research


Therapeutic Drug Monitoring (TDM) of Everolimus in Solid Organ Transplant Recipients

Clinical laboratories conducting routine TDM for kidney, liver, or heart transplant recipients require highly precise and accurate quantification of everolimus trough concentrations in whole blood. Everolimus-d4 is the recommended internal standard for these LC-MS/MS assays due to its proven ability to compensate for matrix effects and extraction variability [1]. Its use ensures that patient results are reliable and directly comparable across different laboratories, facilitating clinical decision-making and dose adjustments to maintain therapeutic efficacy while minimizing toxicity. The improved method agreement slope (0.95) compared to analog standards translates to lower inter-laboratory bias [2].

Pharmacokinetic (PK) and Bioequivalence (BE) Studies

In preclinical and clinical PK studies, as well as bioequivalence trials for generic everolimus formulations, robust and sensitive bioanalytical methods are essential. Everolimus-d4 provides the necessary precision and accuracy across a wide dynamic range (e.g., 1.0–50.0 ng/mL) [1] to accurately characterize PK parameters such as Cmax, Tmax, AUC, and half-life. Its high isotopic purity (≥99% d1-d4, ≤1% d0) minimizes the risk of bias at low concentrations, which is critical for accurately defining the terminal elimination phase and meeting stringent regulatory bioanalytical guidelines (FDA/EMA).

Method Development and Cross-Validation of Everolimus LC-MS/MS Assays

Analytical chemists developing or validating new LC-MS/MS methods for everolimus should prioritize Everolimus-d4 as the internal standard to achieve optimal method robustness and reproducibility. Its near-identical physicochemical properties ensure consistent chromatographic co-elution and ionization, simplifying method optimization [1]. Furthermore, using a well-characterized SIL-IS facilitates seamless cross-validation with existing reference methods, as evidenced by the superior correlation slope (0.95) when comparing Everolimus-d4-based assays to independent methods [2]. This reduces the time and cost associated with method transfer and multi-site study harmonization.

Development of Everolimus Reference Standards and Certified Reference Materials (CRMs)

Manufacturers of certified reference materials and analytical standards rely on compounds with rigorously defined purity and isotopic enrichment. Everolimus-d4 is supplied with detailed Certificates of Analysis that specify chromatographic purity (>95% by HPLC) and isotopic purity (e.g., >98% atom D) [1], making it suitable for use as a reference standard in method validation and quality control applications [2]. This level of characterization supports compliance with pharmacopeial standards (USP/EP) and is essential for ANDA submissions and commercial production of everolimus.

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